molecular formula C7H15O3P B6220694 4-(dimethylphosphoryl)oxan-4-ol CAS No. 2758000-44-9

4-(dimethylphosphoryl)oxan-4-ol

Cat. No.: B6220694
CAS No.: 2758000-44-9
M. Wt: 178.2
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Description

4-(Dimethylphosphoryl)oxan-4-ol is an organophosphorus compound with the molecular formula C7H15O3P and a monoisotopic mass of 178.07588 Da . This compound features an oxane (tetrahydropyran) ring core substituted with a hydroxyl group and a dimethylphosphoryl group at the 4-position . The integration of a phosphoryl group within a saturated oxygen-containing heterocycle makes it a molecule of interest in various research fields. Potential applications include its use as a building block or intermediate in organic synthesis and medicinal chemistry, particularly for the development of novel phosphorus-containing molecules . As a research chemical, this product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage its structure for exploring new chemical spaces, designing ligands, or developing materials with specific properties.

Properties

CAS No.

2758000-44-9

Molecular Formula

C7H15O3P

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylphosphoryl)oxan-4-ol typically involves the reaction of 4-hydroxytetrahydrofuran with dimethylphosphite. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 4-(dimethylphosphoryl)oxan-4-ol may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylphosphoryl)oxan-4-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-(dimethylphosphoryl)oxan-4-ol may yield phosphonic acid derivatives, while reduction may produce phosphine oxides .

Scientific Research Applications

4-(dimethylphosphoryl)oxan-4-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dimethylphosphoryl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Oxan-4-ol Derivatives

The following table compares 4-(dimethylphosphoryl)oxan-4-ol with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Source/Status
4-(Dimethylphosphoryl)oxan-4-ol (CH₃)₂PO C₆H₅F₄N (disputed) ~178 (calculated) Polar phosphoryl group; potential use in coordination chemistry Available (Enamine Ltd, 2022)
4-(3-Chloro-5-fluorophenyl)oxan-4-ol 3-Cl-5-F-C₆H₃ C₁₁H₁₂ClFO₂ 230.5 Halogenated aryl group; discontinued (97% purity) Discontinued (CymitQuimica, 2025)
4-(1H-Indol-5-yl)oxan-4-ol 1H-Indol-5-yl C₁₃H₁₅NO₂ 217.26 LogP = 2.17; aromatic NH for hydrogen bonding Available (CAS 885273-22-3)

Key Observations:

Substituent Effects on Polarity: The phosphoryl group in 4-(dimethylphosphoryl)oxan-4-ol introduces significant polarity, likely reducing LogP compared to the indolyl derivative (LogP = 2.17) . This polarity may enhance aqueous solubility and metal-binding capacity. The indolyl group contributes aromaticity and hydrogen-bonding capability, making it suitable for drug discovery (e.g., kinase inhibitors) .

Applications and Availability: 4-(Dimethylphosphoryl)oxan-4-ol: Potential applications in organophosphorus chemistry or as a ligand in catalysis, though structural verification is needed due to formula discrepancies . Halogenated derivative: Discontinued status suggests issues with stability, synthesis, or toxicity . Indolyl derivative: Commercial availability and moderate LogP align with medicinal chemistry applications .

Synthetic Challenges :

  • Phosphoryl-containing compounds often require specialized reagents (e.g., phosphonyl chlorides), whereas halogenated and indolyl derivatives may utilize cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(dimethylphosphoryl)oxan-4-ol, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using oxan-4-ol derivatives and dimethylphosphoryl precursors under controlled conditions (e.g., polar aprotic solvents like DMF or THF to stabilize intermediates) . Cyclization steps may require catalysts such as sodium hydride (NaH) to activate nucleophilic sites . Continuous flow synthesis can optimize yield and purity by maintaining precise temperature and pressure control . Reaction pH should be monitored during phosphoryl group incorporation to avoid side reactions .

Q. How can researchers characterize the structural and physicochemical properties of 4-(dimethylphosphoryl)oxan-4-ol?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to identify hydroxyl (-OH) and dimethylphosphoryl (-PO(CH₃)₂) groups, with chemical shifts around δ 1.3–1.5 ppm for methyl protons on phosphorus .
  • IR Spectroscopy : Peaks near 3200–3400 cm⁻¹ (O-H stretch) and 1250–1300 cm⁻¹ (P=O stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated ~213.32 g/mol for C₁₂H₂₃NO₂P) .
  • Purity Analysis : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity ≥95% .

Q. What stability considerations are critical for storing 4-(dimethylphosphoryl)oxan-4-ol?

  • Methodological Answer : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the phosphoryl group . Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the oxan-4-ol scaffold . Stability can be monitored via periodic NMR or TLC analysis .

Advanced Research Questions

Q. What mechanistic insights exist regarding the reactivity of the dimethylphosphoryl group in 4-(dimethylphosphoryl)oxan-4-ol under varying chemical environments?

  • Methodological Answer : The phosphoryl group acts as a hydrogen-bond acceptor, influencing solubility and reactivity. Under acidic conditions, protonation of the phosphoryl oxygen enhances electrophilicity, enabling nucleophilic attacks (e.g., esterification) . Computational studies (DFT calculations) can model charge distribution and predict reaction pathways . Experimental validation via kinetic assays (e.g., monitoring reaction rates at different pH levels) is recommended .

Q. How can computational modeling guide the prediction of biological interactions for 4-(dimethylphosphoryl)oxan-4-ol?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes with phosphoryl-binding pockets) .
  • MD Simulations : Assess stability of ligand-receptor complexes in aqueous environments (e.g., GROMACS with CHARMM force fields) .
  • QSAR Models : Correlate structural features (e.g., phosphoryl group geometry) with activity data from related compounds .

Q. Are there contradictions in reported synthetic yields or bioactivity data for 4-(dimethylphosphoryl)oxan-4-ol, and how can these be resolved?

  • Methodological Answer : Discrepancies in yields may arise from varying solvent systems (e.g., DMF vs. THF) or catalyst loadings . To resolve:

  • Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Validate bioactivity claims using orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies) .
  • Cross-reference spectral data with published benchmarks to confirm compound identity .

Q. What strategies enhance the bioavailability or target specificity of 4-(dimethylphosphoryl)oxan-4-ol derivatives?

  • Methodological Answer :

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., fluorine) to the oxan-4-ol ring to improve metabolic stability .
  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance membrane permeability .
  • Stereochemical Optimization : Synthesize enantiomerically pure variants (e.g., via chiral chromatography) and compare activity .

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